1-(2-phenoxyethyl)-1H-benzimidazole-2-sulfonic acid
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Overview
Description
1-(2-Phenoxyethyl)-1H-benzimidazole-2-sulfonic acid is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a benzimidazole core, which is known for its biological activity, linked to a phenoxyethyl group and a sulfonic acid moiety. The combination of these functional groups imparts distinct chemical and physical properties to the molecule, making it a valuable subject of study in medicinal chemistry, materials science, and industrial applications.
Preparation Methods
The synthesis of 1-(2-phenoxyethyl)-1H-benzimidazole-2-sulfonic acid typically involves multiple steps, starting with the preparation of the benzimidazole core. One common method involves the condensation of o-phenylenediamine with a carboxylic acid derivative under acidic conditions to form the benzimidazole ring. The phenoxyethyl group can be introduced through a nucleophilic substitution reaction, where a suitable phenoxyethyl halide reacts with the benzimidazole intermediate. Finally, the sulfonic acid group is introduced via sulfonation, often using sulfur trioxide or chlorosulfonic acid as the sulfonating agents .
Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, as well as the use of continuous flow reactors to scale up the production process efficiently .
Chemical Reactions Analysis
1-(2-Phenoxyethyl)-1H-benzimidazole-2-sulfonic acid can undergo various chemical reactions, including:
Oxidation: The phenoxyethyl group can be oxidized to form corresponding phenoxyacetic acid derivatives.
Reduction: Reduction of the benzimidazole ring can lead to the formation of dihydrobenzimidazole derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like alkyl halides . The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the phenoxyethyl or benzimidazole moieties.
Scientific Research Applications
1-(2-Phenoxyethyl)-1H-benzimidazole-2-sulfonic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s benzimidazole core is known for its antimicrobial and antiparasitic properties, making it a candidate for drug development.
Medicine: Research has explored its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Mechanism of Action
The mechanism of action of 1-(2-phenoxyethyl)-1H-benzimidazole-2-sulfonic acid is largely dependent on its interaction with biological targets. The benzimidazole core can intercalate with DNA, disrupting replication and transcription processes. Additionally, the sulfonic acid group can enhance the compound’s solubility and facilitate its interaction with cellular proteins and enzymes. These interactions can lead to the inhibition of key biological pathways, resulting in antimicrobial or anticancer effects .
Comparison with Similar Compounds
1-(2-Phenoxyethyl)-1H-benzimidazole-2-sulfonic acid can be compared with other benzimidazole derivatives, such as:
2-Phenylbenzimidazole: Known for its use in sunscreen formulations due to its UV-absorbing properties.
2-(2-Hydroxyphenyl)benzimidazole: Exhibits strong fluorescence and is used in optical applications.
2-(4-Chlorophenyl)benzimidazole: Demonstrates potent antimicrobial activity and is studied for its potential as a pharmaceutical agent.
The uniqueness of this compound lies in its combination of the phenoxyethyl and sulfonic acid groups, which confer distinct chemical reactivity and biological activity compared to other benzimidazole derivatives.
Properties
Molecular Formula |
C15H14N2O4S |
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Molecular Weight |
318.3 g/mol |
IUPAC Name |
1-(2-phenoxyethyl)benzimidazole-2-sulfonic acid |
InChI |
InChI=1S/C15H14N2O4S/c18-22(19,20)15-16-13-8-4-5-9-14(13)17(15)10-11-21-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,18,19,20) |
InChI Key |
LVUBJNWGQRFCPM-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OCCN2C3=CC=CC=C3N=C2S(=O)(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)OCCN2C3=CC=CC=C3N=C2S(=O)(=O)O |
Origin of Product |
United States |
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